5-fluoro-2-methoxy-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide
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Overview
Description
Molecular Structure Analysis
The molecular formula of this compound is C14H16FN3O4S, and it has a molecular weight of 341.361.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be inferred from its molecular structure. However, without specific experimental data, it’s difficult to provide accurate information. The molecular weight of this compound is 341.36, which might influence its physical and chemical properties1.Scientific Research Applications
Pharmacokinetics
One study details a novel orally active non-peptide antagonist for endothelin receptors, emphasizing the development of a sensitive determination method for the compound and its major metabolites in plasma and tissues. This method, applied in pharmacokinetic studies, offers insights into the drug's distribution and concentration in target tissues like the heart, lung, and kidney after oral administration (Ohashi, Nakamura, & Yoshikawa, 1999).
Anticancer Activity
Research into substituted N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides reveals potential antiproliferative agents. Compounds in this category have shown significant antiproliferative activity against a range of tumor cell lines, indicating their potential as lead anticancer agents. The structure-activity relationship studies further support their application in developing new anticancer drugs (Motavallizadeh et al., 2014).
Photodynamic Therapy
A study on zinc phthalocyanine substituted with new benzenesulfonamide derivative groups demonstrates the compound's high singlet oxygen quantum yield, making it a promising candidate for Type II photosensitizers in cancer treatment through photodynamic therapy. This compound's photophysical and photochemical properties are highlighted for their potential in medical applications (Pişkin, Canpolat, & Öztürk, 2020).
COX-2 Inhibition
Research into 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides has identified compounds with potent cyclooxygenase-2 (COX-2) inhibitory activity. These findings are significant for developing treatments for conditions like rheumatoid arthritis and osteoarthritis, highlighting the role of fluorine substitution in enhancing COX-2 selectivity and potency (Hashimoto et al., 2002).
Safety And Hazards
Without specific studies or data on this compound, it’s challenging to provide accurate information about its safety and hazards. It’s always important to handle chemical compounds with care and use appropriate safety measures.
Future Directions
The study and application of new chemical compounds are crucial in various fields, including medicine, materials science, and environmental science. However, without more information or research on this specific compound, it’s hard to predict its future directions.
Please note that this analysis is based on limited information and might not be entirely accurate. For a comprehensive analysis, more detailed and specific studies on this compound are needed. If you have access to more information or specific papers on this compound, I’d be happy to help analyze them.
properties
IUPAC Name |
5-fluoro-2-methoxy-N-[2-(4-methyl-6-oxopyrimidin-1-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O4S/c1-10-7-14(19)18(9-16-10)6-5-17-23(20,21)13-8-11(15)3-4-12(13)22-2/h3-4,7-9,17H,5-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZFUIGFRQYWHQV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CCNS(=O)(=O)C2=C(C=CC(=C2)F)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-2-methoxy-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide |
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